1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
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Description
1-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Scientific Research Applications
5-HT2 Antagonist Activity
A study by Watanabe et al. (1992) investigated the synthesis and 5-HT2 antagonist activity of derivatives related to the compound . The research found that certain derivatives displayed potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, and lacking alpha 1 antagonist activity in vivo. This suggests the potential application of these derivatives in the development of novel 5-HT2 receptor antagonists, which could be significant in the field of neuropsychopharmacology (Watanabe et al., 1992).
Efficient Synthesis of Amino Acids
Cal et al. (2012) described an efficient "one-pot" synthesis process using related dione compounds to produce Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). This method yields these compounds with high purity and efficiency, indicating the utility of similar diones in the streamlined synthesis of important amino acids (Cal et al., 2012).
Role in Organic Reactions
The research by Zolfigol et al. (2006) demonstrated the use of a phenyl-1,2,4-triazole-3,5-dione derivative as an effective oxidizing agent in organic reactions. This study illustrates the potential role of similar dione compounds in facilitating certain types of organic transformations, particularly oxidation reactions under mild conditions (Zolfigol et al., 2006).
Applications in Chemistry of Schiff Bases
The study by Bhowmik et al. (2011) focused on the synthesis and characterization of nickel(II) and copper(II) complexes with Schiff base ligands derived from 1-phenylbutane-1,3-dione, a compound structurally similar to the one . This indicates the potential application of similar diones in the synthesis of metal complexes, which are significant in various areas of coordination chemistry (Bhowmik et al., 2011).
Synthesis of Novel Organic Compounds
Research by Collins et al. (1999) explored the oxidative behavior of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, leading to the formation of various novel compounds. This study highlights the reactivity of similar triazin-diones and their role in the synthesis of new organic molecules, which can have implications in medicinal chemistry and material science (Collins et al., 1999).
Potential in Magnetic Material Synthesis
Mei et al. (2012) synthesized novel ring-like compounds using 4,4,4-trifluoro-1-phenylbutane-1,3-dione as a coligand, revealing their single-molecule magnet behavior. This demonstrates the potential application of similar diones in the development of magnetic materials, which could have significant implications in the field of materials science and nanotechnology (Mei et al., 2012).
Solubility and Partitioning in Drug Development
Volkova et al. (2020) studied the solubility and partitioning processes of a 1,2,4-triazole compound in biologically relevant solvents, showcasing its potential as an antifungal compound. This research underscores the importance of understanding the solubility and distribution characteristics of similar compounds in drug development, particularly for antifungal applications (Volkova et al., 2020).
Properties
IUPAC Name |
1-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-26-24(31)28(20-10-6-3-7-11-20)23(25-26)19-14-16-27(17-15-19)22(30)13-12-21(29)18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNPWNJRHUWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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